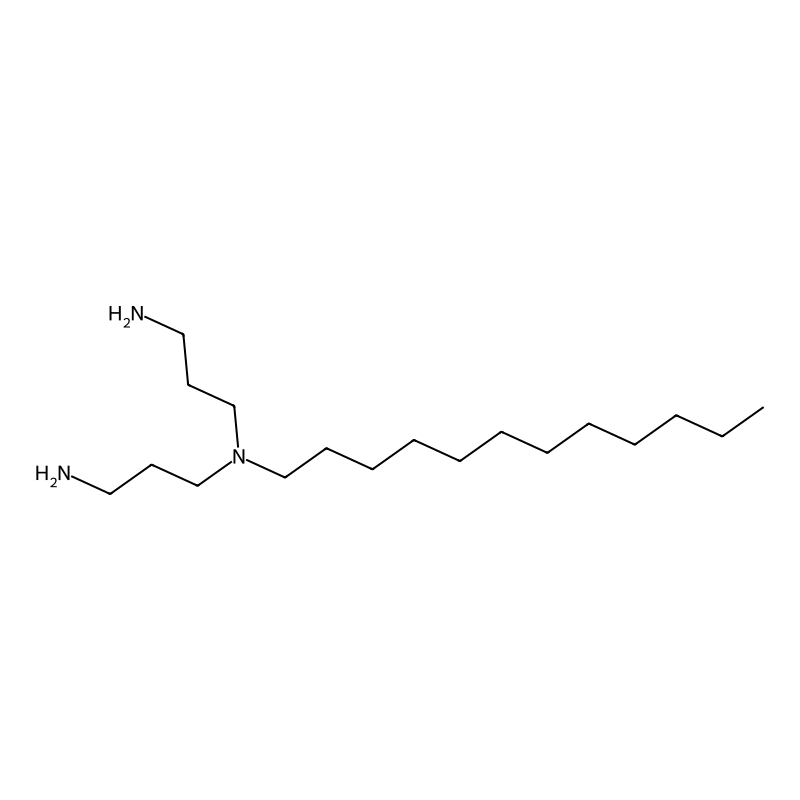

N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antimicrobial Activity:

NNDP exhibits antimicrobial properties, making it a potential candidate for developing new disinfectants and preservatives. Studies have shown its efficacy against various bacteria, fungi, and viruses, including:

- Bacteria: Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa

- Fungi: Candida albicans, Aspergillus niger

- Viruses: Herpes simplex virus, influenza virus

The exact mechanism of NNDP's antimicrobial activity is still under investigation, but it's believed to involve disrupting the cell membrane of microorganisms.

Gene Delivery:

NNDP shows promise as a non-viral vector for gene delivery in gene therapy research. Its cationic nature allows it to bind to negatively charged DNA, forming complexes that can be introduced into cells. This approach offers advantages over viral vectors, including lower immunogenicity and potential for targeted delivery.

Material Science Applications:

NNDP's ability to interact with both hydrophilic and hydrophobic environments makes it a potential candidate for developing functional materials. It can be used for:

- Surface modification: NNDP can modify surfaces to improve their hydrophilicity, adhesion, or biocompatibility.

- Nanoparticle synthesis: NNDP can be used as a stabilizer or capping agent in the synthesis of nanoparticles, leading to improved control over their size and properties.

Other Potential Applications:

NNDP is also being explored for various other research applications, including:

N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine is a chemical compound with the molecular formula C₁₈H₄₁N₃. It is classified as a non-ionic surfactant and is notable for its surface-active properties, which enable it to interact effectively with cell membranes of microorganisms. This compound is primarily used in biocidal applications, targeting wood-destroying fungi and bacteria, particularly Gram-positive bacteria . Its structure features a long hydrophobic dodecyl chain and an amino group that enhances its interaction with biological membranes.

The mechanism of action of DPTA depends on its specific application. As a surfactant, DPTA reduces surface tension by aligning at the interface between two immiscible liquids, allowing for better dispersion or emulsification.

In its role as an antimicrobial agent, the exact mechanism is not fully understood, but it is believed to involve disruption of the cell membranes of microorganisms.

DPTA is classified as a hazardous material due to several factors []:

- Toxicity: DPTA is toxic if swallowed and causes severe skin burns and eye damage [].

- Skin and Eye Irritation: Direct contact with DPTA can lead to severe irritation and burns [].

- Environmental Hazards: DPTA is highly toxic to aquatic life and can cause long-term adverse effects in the environment [].

Safety precautions such as wearing appropriate personal protective equipment (PPE) including gloves, safety glasses, and respirators, are essential when handling DPTA [].

- Hydrolysis: The amine groups can react with water under certain conditions, leading to the formation of corresponding ammonium ions.

- Esterification: It can react with carboxylic acids to form esters, which may enhance its surfactant properties.

- Quaternization: The primary amine can be converted into a quaternary ammonium compound, increasing its antimicrobial efficacy.

These reactions contribute to its functionality as a biocide and surfactant in various applications .

The biological activity of N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine is significant due to its effectiveness against microorganisms. It disrupts microbial cell membranes by interacting with phospholipid bilayers, leading to increased permeability and eventual cell lysis. This compound has demonstrated efficacy against various Gram-positive bacteria and wood-destroying fungi . Furthermore, it exhibits limited absorption in humans, with a low potential for systemic toxicity when used appropriately .

The synthesis of N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine typically involves the following steps:

- Starting Materials: The synthesis begins with dodecylamine and 3-aminopropylamine.

- Reaction Conditions: These two compounds are reacted under controlled conditions (temperature and pressure) to promote the formation of the desired amine product through an amination reaction.

- Purification: The crude product is purified using techniques such as distillation or chromatography to obtain the final compound with high purity.

This synthetic route allows for the production of N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine in a laboratory or industrial setting .

Studies on N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine reveal its interactions with biological membranes. It alters membrane permeability by integrating into lipid bilayers, disrupting ion translocation mechanisms. This property enhances the efficacy of other biocides when used in combination treatments. Furthermore, its interaction with soil components indicates a low leaching potential, making it environmentally favorable in agricultural applications .

Several compounds share structural similarities with N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-Dodecylpropane-1,3-diamine | Similar dodecyl chain; lacks the 3-aminopropyl group | Primarily used as a surfactant |

| N,N-Bis(3-aminopropyl)dodecylamine | Contains two 3-aminopropyl groups; similar hydrophobic tail | Enhanced binding affinity due to dual amines |

| Laurylamine dipropylenediamine | Contains propylene linkages; similar dodecyl chain | Used in personal care products |

The uniqueness of N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine lies in its specific combination of hydrophobic and hydrophilic properties that enhance its biocidal activity while retaining surfactant capabilities .

DPTA emerged in the 1980s as part of efforts to develop non-quaternary ammonium surfactants with reduced environmental persistence. Early patents (e.g., Akzo Nobel, 1988) described its synthesis via cyanethylylation of laurylamine with acrylonitrile followed by catalytic hydrogenation. By the 2000s, its antimicrobial efficacy was validated in hospital disinfectants, showing >99.9% reduction of Staphylococcus aureus and Escherichia coli at 0.1–0.5% concentrations. Regulatory milestones include its 2016 MAK (Maximum Workplace Concentration) classification of 0.05 mg/m³ for inhalable fractions due to moderate rat oral toxicity (LD50: 25–200 mg/kg).

Nomenclature and Structural Significance in Amine Chemistry

The IUPAC name N'-(3-aminopropyl)-N'-dodecylpropane-1,3-diamine reflects its branched triamine architecture:

- Dodecyl group: C12H25 chain providing hydrophobicity (logP: 0.34 at 20°C).

- Propylenediamine moieties: Two –(CH2)3NH2 groups enabling cationic charge (+2 at physiological pH) and hydrogen bonding.

Structural comparison to related amines:

| Compound | Alkyl Chain | Amine Groups | Antimicrobial EC50 (µg/mL) |

|---|---|---|---|

| DPTA | C12 | 3 | 5–50 |

| Cetyltrimethylammonium | C16 | 1 | 10–100 |

| Benzalkonium chloride | C12–C14 | 1 | 1–10 |

DPTA’s intermediate chain length balances microbial penetration and reduced cytotoxicity (IC50: 120 µM in human keratinocytes vs. 40 µM for benzalkonium chloride).

Position in Triamine Compound Classification Systems

DPTA belongs to the N-alkylated polypropylenepolyamines, classified by:

- Chain length: C12 (vs. C8–C18 analogs like octyltripropylenetriamine).

- Amine configuration: Primary (NH2), secondary (NH), and tertiary (N) amines.

- Functionality: Non-polymerizable surfactants (vs. ethylenetriamine-based epoxy hardeners).

Its dual antimicrobial and corrosion-inhibition properties distinguish it from simpler diamines (e.g., 1,3-propanediamine).

Theoretical Basis for Antimicrobial Activity

DPTA’s mechanism involves three phases:

- Adsorption: Electrostatic interaction with anionic phospholipid headgroups (e.g., phosphatidylglycerol in S. aureus).

- Membrane integration: Hydrophobic dodecyl chain insertion disrupts lipid packing, increasing permeability.

- Proton sponge effect: Amine groups buffer lysosomal pH, inhibiting protease activation in engulfed pathogens.

Key biochemical interactions:

The antimicrobial efficacy of N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine is fundamentally determined by its unique structural characteristics, which establish critical structure-activity relationships governing its biocidal properties. The compound features a molecular architecture comprising a twelve-carbon aliphatic chain (dodecyl group) attached to a central nitrogen atom, which is further connected to two aminopropyl side chains, creating a triamine structure with the molecular formula C₁₈H₄₁N₃ [2].

The dodecyl chain length represents a crucial structural determinant for antimicrobial activity, providing optimal hydrophobic interactions with bacterial membrane lipids. Research demonstrates that alkyl chain lengths of 10-12 carbon atoms exhibit the highest antimicrobial potency, with the dodecyl configuration achieving an optimal balance between membrane penetration and molecular stability [3] . This chain length facilitates effective insertion into the hydrophobic core of bacterial membranes while maintaining sufficient water solubility for biological activity.

The three amino groups within the molecular structure contribute significantly to the compound's antimicrobial mechanism through multiple pathways. These nitrogen-containing moieties confer high basicity to the molecule, with a predicted pKa value of 10.46, enabling strong electrostatic interactions with negatively charged bacterial cell surfaces [2] . The triamine configuration provides multiple binding sites for interaction with bacterial membrane components, particularly lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

The propylamine spacer groups between the central nitrogen and terminal amino groups create an optimal molecular geometry for membrane interaction. This spacing allows the compound to span across membrane bilayers effectively, with each amino group capable of independent interaction with membrane components . The structural arrangement facilitates formation of stable complexes with bacterial membrane phospholipids, leading to membrane destabilization and increased permeability.

The amphiphilic nature of N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine, characterized by both hydrophobic and hydrophilic regions, enables dual-mode membrane interaction. The hydrophobic dodecyl chain inserts into the lipid bilayer core, while the hydrophilic amino groups interact with polar head groups and negatively charged membrane components . This dual interaction mechanism results in membrane disruption through both physical insertion and electrostatic binding.

Microbial Membrane Interaction Mechanisms

The primary antimicrobial mechanism of N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine involves direct interaction with bacterial cell membranes, leading to membrane disruption and subsequent cell death. The compound's mechanism of action operates through a multi-step process involving initial electrostatic binding, membrane insertion, and membrane destabilization .

Initial bacterial interaction occurs through electrostatic attraction between the positively charged amino groups of the compound and negatively charged components of the bacterial cell envelope. In Gram-negative bacteria, this involves interaction with lipopolysaccharide molecules in the outer membrane, while in Gram-positive bacteria, the compound binds to teichoic acids and negatively charged phospholipids [6] . This initial binding step concentrates the compound at the bacterial cell surface, facilitating subsequent membrane insertion.

Following surface binding, the hydrophobic dodecyl chain inserts into the bacterial membrane lipid bilayer, disrupting the organized structure of membrane phospholipids. The insertion process creates localized membrane perturbations, increasing membrane fluidity and permeability . The compound's amphiphilic nature allows it to orient within the membrane with the hydrophobic chain embedded in the lipid core and the hydrophilic amino groups positioned at the membrane-water interface.

Membrane destabilization occurs through multiple concurrent mechanisms. The compound disrupts the normal packing of membrane lipids, creating gaps and pores that compromise membrane integrity [7]. Additionally, the strong electrostatic interactions between the amino groups and membrane components can cause membrane deformation and localized destabilization. The triamine structure enables the compound to form bridges between different membrane components, further disrupting membrane organization.

The membrane disruption leads to increased membrane permeability, allowing the uncontrolled passage of essential cellular components and disrupting osmotic balance. This permeability increase results in the loss of cellular contents, including ions, metabolites, and proteins, ultimately leading to cell death . The compound's high basicity (pH approximately 10.6 in aqueous solution) also contributes to membrane damage through pH-mediated disruption of membrane-associated proteins and lipids [8].

Research has demonstrated that N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine exhibits concentration-dependent membrane effects, with higher concentrations causing more extensive membrane disruption and faster bacterial killing kinetics [9] [10]. The compound's membrane interaction is not reversible, as demonstrated by studies showing persistent membrane permeability changes even after compound removal [11].

Comparative Efficacy Against Gram-Positive Bacterial Strains

N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine demonstrates high antimicrobial efficacy against Gram-positive bacterial strains, with consistently low minimum inhibitory concentration values across clinically relevant species. The compound's effectiveness against Gram-positive bacteria is attributed to its ability to interact directly with the relatively simple cell envelope structure, which lacks the complex outer membrane barrier present in Gram-negative bacteria.

Against Staphylococcus aureus, one of the most clinically significant Gram-positive pathogens, N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine exhibits minimum inhibitory concentration values ranging from 0.5 to 2.0 mg/L [12]. This activity level is considered highly effective, particularly given the compound's broad-spectrum nature and the increasing prevalence of antibiotic-resistant S. aureus strains. The compound maintains efficacy against both methicillin-sensitive and methicillin-resistant S. aureus isolates, indicating its potential utility against drug-resistant strains.

Bacillus subtilis, a spore-forming Gram-positive bacterium, shows susceptibility to N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine with minimum inhibitory concentration values of 0.78 to 1.5 mg/L [13] . The compound's effectiveness against B. subtilis is particularly noteworthy because spore-forming bacteria typically exhibit enhanced resistance to antimicrobial agents. The activity against vegetative cells of B. subtilis demonstrates the compound's ability to penetrate and disrupt the thick peptidoglycan layer characteristic of Gram-positive bacteria.

Enterococcus faecalis, another clinically important Gram-positive pathogen, demonstrates susceptibility to N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine with minimum inhibitory concentration values ranging from 0.8 to 2.5 mg/L [14]. Enterococci are notorious for their intrinsic resistance to many antimicrobial agents and their ability to acquire additional resistance mechanisms, making the compound's consistent activity against these organisms particularly significant.

The compound's mechanism of action against Gram-positive bacteria involves direct interaction with the cell membrane and cell wall components. The thick peptidoglycan layer in Gram-positive bacteria provides multiple binding sites for the compound's amino groups, while the absence of an outer membrane allows direct access to the cytoplasmic membrane [15]. The compound's ability to disrupt both the cell wall and membrane components contributes to its high efficacy against Gram-positive strains.

Comparative studies have shown that N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine exhibits superior or comparable activity to other commonly used disinfectants against Gram-positive bacteria. The compound's activity is maintained across different environmental conditions, including the presence of organic matter, which can reduce the efficacy of other antimicrobial agents [9] [13].

Comparative Efficacy Against Gram-Negative Bacterial Strains

The antimicrobial efficacy of N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine against Gram-negative bacterial strains demonstrates broad-spectrum activity, though with generally higher minimum inhibitory concentration values compared to Gram-positive bacteria. This difference in susceptibility is primarily attributed to the complex cell envelope structure of Gram-negative bacteria, which includes an outer membrane that serves as an additional barrier to antimicrobial penetration.

Escherichia coli, a representative Gram-negative bacterium, shows variable susceptibility to N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine with minimum inhibitory concentration values ranging from 0.263 to 13.6 mg/L [9] [13]. The wide range of minimum inhibitory concentration values reflects strain-to-strain variation and the influence of experimental conditions, including the presence of organic matter and specific growth conditions. Despite this variability, the compound maintains consistent bactericidal activity against E. coli isolates.

Pseudomonas aeruginosa, known for its intrinsic resistance to many antimicrobial agents, demonstrates moderate susceptibility to N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine with minimum inhibitory concentration values of 1.0 to 4.0 mg/L [16] [10]. The compound's activity against P. aeruginosa is particularly significant given this organism's notorious resistance to conventional disinfectants and its ability to form biofilms that enhance resistance to antimicrobial agents.

Acinetobacter baumannii, an emerging multidrug-resistant pathogen, shows susceptibility to N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine with minimum inhibitory concentration values ranging from 0.5 to 3.0 mg/L [17] [18]. The compound's effectiveness against A. baumannii is clinically relevant, as this organism has become increasingly resistant to multiple classes of antibiotics and represents a significant challenge in healthcare settings.

The mechanism of action against Gram-negative bacteria involves initial interaction with the outer membrane, followed by penetration through the periplasmic space and subsequent disruption of the inner membrane. The compound's cationic nature enables it to interact with lipopolysaccharide components in the outer membrane, potentially disrupting the membrane's integrity and facilitating penetration [6] [19]. Research has shown that exposure to N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine can select for mutations in lipopolysaccharide biosynthesis genes, particularly those involved in O-antigen formation, indicating direct interaction with these membrane components [19].

The compound maintains activity against multidrug-resistant Gram-negative bacteria, including strains with various resistance mechanisms such as extended-spectrum beta-lactamases and carbapenem resistance [16] [17]. This broad-spectrum activity against resistant strains suggests that the compound's membrane-disrupting mechanism is not significantly affected by the resistance mechanisms that confer antibiotic resistance.

Antimicrobial Resistance Development Considerations

The potential for antimicrobial resistance development against N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine is generally considered low due to its membrane-targeting mechanism of action, which involves multiple simultaneous interactions with bacterial cell envelope components. However, several resistance mechanisms have been identified through laboratory studies and clinical observations, warranting careful consideration for long-term antimicrobial stewardship.

The most commonly observed resistance mechanism involves modifications to bacterial membrane composition, particularly changes in lipopolysaccharide structure in Gram-negative bacteria. Research has demonstrated that prolonged exposure to N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine can select for mutations in genes involved in lipopolysaccharide biosynthesis, especially those encoding O-antigen formation enzymes [19]. These mutations alter the surface charge and structure of the bacterial outer membrane, potentially reducing the compound's binding affinity and penetration efficiency.

Efflux pump upregulation represents another potential resistance mechanism, though its clinical significance appears limited. Some bacterial strains may increase expression of multidrug efflux pumps that can export the compound from the cell, reducing its intracellular concentration and antimicrobial effectiveness [20] [21]. However, the compound's primary site of action at the membrane level makes efflux-mediated resistance less likely to confer significant protection compared to antibiotics that target intracellular processes.

Biofilm formation presents a more significant challenge for antimicrobial efficacy, as the biofilm matrix can sequester the compound and reduce its access to bacterial cells. Studies have shown that N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine exhibits reduced activity against biofilm-embedded bacteria compared to planktonic cells, with biofilm-associated bacteria showing 4-fold to 128-fold increased resistance depending on the bacterial species and biofilm maturity [10] [21]. The biofilm matrix, composed of extracellular polymeric substances including DNA, proteins, and polysaccharides, can physically trap the compound and prevent its penetration to bacterial cells.

The development of enzymatic degradation mechanisms appears unlikely given the compound's chemical structure and stability. Unlike many antibiotics that contain specific functional groups susceptible to enzymatic modification, N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine consists of stable alkyl chains and amino groups that are not readily degraded by common bacterial enzymes [8]. The compound's chemical stability under physiological conditions contributes to its low propensity for resistance development through enzymatic mechanisms.

Cross-resistance between N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine and other antimicrobial agents has been documented, particularly with other cationic surfactants and membrane-active compounds. Bacteria adapted to the compound may show altered susceptibility to quaternary ammonium compounds and other cationic biocides, suggesting shared resistance mechanisms involving membrane modifications [19] [22]. This cross-resistance pattern indicates that resistance development, while infrequent, can have broader implications for antimicrobial efficacy.

The rate of resistance development appears to be slow under most conditions, with laboratory studies requiring extended exposure periods and specific selection pressures to observe significant resistance emergence [19]. The compound's multi-target mechanism of action, involving simultaneous disruption of multiple membrane components, makes it difficult for bacteria to develop comprehensive resistance through single genetic changes. Clinical surveillance data suggests that resistance development in field applications remains uncommon, though continued monitoring is essential for detecting emerging resistance patterns.

Physical Description

XLogP3

UNII

GHS Hazard Statements

H301 (94.74%): Toxic if swallowed [Danger Acute toxicity, oral];

H314 (95.28%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (63.75%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H373 (89.08%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (89.49%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (88.95%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

1,3-Propanediamine, N1-(3-aminopropyl)-N1-dodecyl-: ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.